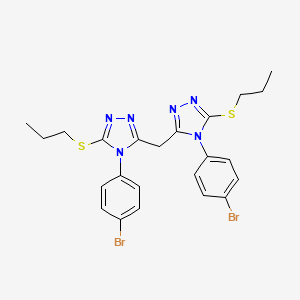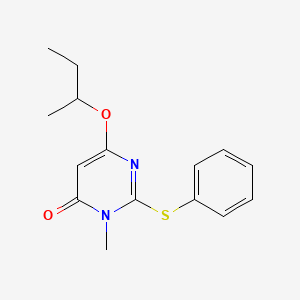
(2,2-Dimethoxyethyl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethoxyethyl)cyclobutane is an organic compound featuring a cyclobutane ring substituted with a 2,2-dimethoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The primary method for synthesizing cyclobutane derivatives, including (2,2-Dimethoxyethyl)cyclobutane, is the [2 + 2] cycloaddition reaction. This reaction involves the combination of two alkenes to form a cyclobutane ring. The reaction typically requires the presence of a catalyst, such as a metal complex, and can be carried out under various conditions, including photochemical or thermal activation .
Industrial Production Methods
Industrial production of cyclobutane derivatives often involves the use of high-pressure reactors and specialized catalysts to ensure high yields and purity. The process may also include steps for the purification and isolation of the desired product, such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dimethoxyethyl)cyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethoxyethyl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which (2,2-Dimethoxyethyl)cyclobutane exerts its effects depends on the specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,3S)-3-acetyl-2,2-dimethyl-1-(2,2-dimethoxyethyl)cyclobutane
- [(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]acetate
Uniqueness
(2,2-Dimethoxyethyl)cyclobutane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
90253-02-4 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
2,2-dimethoxyethylcyclobutane |
InChI |
InChI=1S/C8H16O2/c1-9-8(10-2)6-7-4-3-5-7/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
BOISLSFEJMMDDU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CC1CCC1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12911519.png)










